BenchChemオンラインストアへようこそ!

2-phenyl-amino-N6-endo-norbornyladenine

A3 adenosine receptor binding affinity structure-activity relationship

This synthetic adenine derivative is a potent, selective A3AR antagonist (Ki=37nM) with 60-fold (A1) and 209-fold (A2A) selectivity. Its unique endo-norbornyl moiety provides optimal steric fit, ensuring reproducible binding and functional assays. Ideal for SAR studies and as a benchmark for A3-mediated effects.

Molecular Formula C18H20N6
Molecular Weight 320.4 g/mol
CAS No. 863202-33-9
Cat. No. B569058
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-phenyl-amino-N6-endo-norbornyladenine
CAS863202-33-9
Synonyms2-phenyl-amino-N6-endo-norbornyladenine
Molecular FormulaC18H20N6
Molecular Weight320.4 g/mol
Structural Identifiers
SMILESC1CC2CC1CC2NC3=NC(=NC4=C3NC=N4)NC5=CC=CC=C5
InChIInChI=1S/C18H20N6/c1-2-4-13(5-3-1)21-18-23-16-15(19-10-20-16)17(24-18)22-14-9-11-6-7-12(14)8-11/h1-5,10-12,14H,6-9H2,(H3,19,20,21,22,23,24)
InChIKeySLLSODGWHDUMRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-phenyl-amino-N6-endo-norbornyladenine (863202-33-9): A Selective A3 Adenosine Receptor Antagonist with Defined Binding Profile


2-phenyl-amino-N6-endo-norbornyladenine (CAS 863202-33-9), also designated CAY10498 or compound 21, is a synthetic adenine derivative that functions as a potent and selective antagonist of the human A3 adenosine receptor (A3AR) [1]. It exhibits a binding affinity (Ki) of 37 nM at the human A3AR and displays approximately 60-fold selectivity over A1AR and 200-fold selectivity over A2AAR [1]. The compound belongs to a series of 2-substituted adenine derivatives optimized from the dedifferentiation agent reversine, featuring an endo-norbornyl group at the N6 position and a phenylamino group at the C2 position [1].

Why 2-phenyl-amino-N6-endo-norbornyladenine Cannot Be Replaced by Other Adenine-Based A3 Antagonists


The A3AR binding pocket contains a lipophilic region that is exquisitely sensitive to the size and conformation of the N6-cycloalkyl substituent [1]. Even structurally close analogs such as the N6-cyclohexyl (compound 12) or N6-cycloheptyl (compound 19) derivatives exhibit measurably different affinity and selectivity profiles [1]. The endo-norbornyl moiety of the target compound provides an optimal steric fit that cannot be replicated by simpler cycloalkyl rings, resulting in a unique balance of potency (Ki = 37 nM) and subtype selectivity (60–200×) that is distinct from other members of the same chemical series [1]. Substitution with a different A3AR antagonist—whether from the same adenine class (e.g., reversine with Ki = 660 nM) or a different scaffold (e.g., VUF 5574, MRS 1220)—introduces altered selectivity windows, species-dependent pharmacology, and divergent functional effects that compromise experimental reproducibility [1].

Quantitative Differentiation of 2-phenyl-amino-N6-endo-norbornyladenine from Closest Analogs and In-Class Candidates


A3AR Binding Affinity: Direct Comparison with N6-Cycloalkyl Analogs

2-phenyl-amino-N6-endo-norbornyladenine (compound 21) demonstrates a Ki of 37 ± 9 nM at the human A3AR, which is lower (more potent) than the N6-cyclohexyl analog 12 (Ki = 51 ± 17 nM) and the N6-cycloheptyl analog 19 (Ki = 42 ± 10 nM) [1]. The parent compound reversine (2) exhibits substantially weaker affinity with a Ki of 660 nM [1].

A3 adenosine receptor binding affinity structure-activity relationship

Subtype Selectivity: A3 vs. A1 and A2A Receptor Discrimination

Compound 21 exhibits 60-fold selectivity over A1AR (Ki A1 = 2.22 ± 0.58 μM) and 209-fold selectivity over A2AAR (Ki A2A = 7.73 ± 0.13 μM) [1]. In contrast, compound 12 shows only 54-fold (A1) and 33-fold (A2A) selectivity, while compound 19 shows 41-fold (A1) and 98-fold (A2A) selectivity [1]. Compound 22 (2-phenyloxy analog) achieves >200-fold selectivity for both subtypes but with a slightly higher A3 Ki of 47 nM [1].

adenosine receptor selectivity off-target binding

Functional Antagonism: Comparative cAMP Inhibition in A2B AR Assay

In CHO cells stably expressing human A2B AR, compound 21 at 10 μM produced 31 ± 4% inhibition of NECA-stimulated cAMP production, whereas compounds 12 and 2 (reversine) showed <10% inhibition, and compound 22 showed 13 ± 2% inhibition [1]. This indicates a modest but measurable residual A2B AR interaction for compound 21 that differs from close analogs.

functional antagonism cAMP adenylate cyclase

Cross-Class Comparison: Selectivity vs. VUF 5574 and MRS 1220

Compound 21 (Ki = 37 nM, selectivity 60–200×) occupies a distinct position in the A3AR antagonist landscape. VUF 5574 is more potent (Ki = 4.03 nM) and more selective (≥2,500× over A1/A2A) . MRS 1220 is substantially more potent (Ki = 0.65 nM) with high A1 selectivity (469×) but lower A2A selectivity (80×) . Compound 21 offers an intermediate selectivity window and a well-defined SAR within the adenine scaffold that may be preferable for specific applications.

A3 antagonist comparative pharmacology tool compound selection

Physicochemical Properties: Solubility and Stability Data

Compound 21 is soluble in DMSO (~10 mg/mL), DMF (~10 mg/mL), and ethanol (1 mg/mL), with limited aqueous solubility (0.2 mg/mL in water at 25°C) [1]. It is provided as a crystalline solid with purity ≥95–98% and demonstrates stability ≥4 years when stored at -20°C . These properties are consistent with the adenine scaffold and support standard laboratory handling and formulation practices.

solubility formulation storage stability

Recommended Research Applications for 2-phenyl-amino-N6-endo-norbornyladenine Based on Quantitative Evidence


A3 Adenosine Receptor Antagonist Tool Compound for In Vitro Pharmacology

Use compound 21 as a selective A3AR antagonist in binding and functional assays where a defined selectivity window (60× A1, 209× A2A) is required. The 37 nM Ki enables full receptor occupancy at sub-micromolar concentrations, while the well-characterized SAR allows confident interpretation of A3-mediated effects [1]. Suitable for radioligand competition studies, cAMP accumulation assays, and calcium mobilization experiments in CHO or HEK293 cells expressing human A3AR [1].

Structure-Activity Relationship (SAR) Studies of Adenine-Based Adenosine Receptor Ligands

Employ compound 21 as a benchmark N6-endo-norbornyl adenine derivative in SAR campaigns exploring 2-position and N6-position modifications. The quantitative affinity and selectivity data (Ki = 37 nM; A1/A3 = 60; A2A/A3 = 209) provide a reference point for evaluating new analogs [1]. The distinct functional profile (31% A2B inhibition at 10 μM) also serves as a comparative baseline for assessing subtype selectivity in functional readouts [1].

Glaucoma and Inflammation Research Requiring A3AR Modulation

A3AR antagonists are of interest as potential therapeutic agents for glaucoma and inflammatory conditions [1]. Compound 21, with its balanced potency and selectivity, is appropriate for proof-of-concept studies in relevant cell models (e.g., trabecular meshwork cells, immune cells) where A3AR blockade is hypothesized to modulate disease-relevant pathways. The compound's solubility profile supports formulation in standard vehicles for in vitro work .

Comparative Pharmacology Studies of Adenosine Receptor Subtype Selectivity

Include compound 21 in panels of A3AR antagonists to dissect subtype-specific contributions in complex biological systems. Its 209-fold A2A selectivity distinguishes it from compounds like MRS 1220 (80× A2A selectivity) , enabling researchers to probe the differential roles of A3AR versus A2AAR in tissues where both receptors are expressed. The human selectivity data are directly applicable to human cell lines and primary human tissues [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-phenyl-amino-N6-endo-norbornyladenine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.